4-Fluoromethyl-pyrimidine-5-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4FN3 |
|---|---|
Molecular Weight |
137.11 g/mol |
IUPAC Name |
4-(fluoromethyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C6H4FN3/c7-1-6-5(2-8)3-9-4-10-6/h3-4H,1H2 |
InChI Key |
ITPQZSPYAQEUQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)CF)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Fluoromethyl Pyrimidine 5 Carbonitrile and Its Chemical Analogues
De Novo Synthesis Approaches to Fluorinated Pyrimidine-5-Carbonitrile Scaffolds
The construction of the fluorinated pyrimidine-5-carbonitrile core from acyclic precursors, known as de novo synthesis, offers a versatile approach to introduce desired functionalities at specific positions. This section explores key strategies for assembling the heterocyclic ring and introducing the critical fluoromethyl and cyano groups.
Pyrimidine (B1678525) Ring Formation through Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone in the synthesis of pyrimidine rings, involving the formation of the heterocyclic core from two or more acyclic components. A prominent method involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related species.
One effective strategy for synthesizing fluorinated pyrimidines utilizes fluorinated building blocks in the cyclocondensation process. For instance, the reaction of potassium 2-cyano-2-fluoroethenolate with various amidine hydrochlorides provides a mild and efficient route to 5-fluoro-4-aminopyrimidines. nih.gov This approach allows for the incorporation of the fluorine atom at the 5-position from the outset. While this specific example leads to a 5-fluoro derivative, the principle of using pre-fluorinated synthons is a key strategy. To obtain a 4-fluoromethyl derivative, a suitable three-carbon building block bearing a fluoromethyl group would be required.
Multicomponent reactions, such as the Biginelli reaction, also offer a powerful tool for the one-pot synthesis of pyrimidine derivatives. ias.ac.in These reactions combine an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to construct the pyrimidine ring in a single step. The use of a fluorinated aldehyde or a β-dicarbonyl compound containing a fluoromethyl group in a Biginelli-type reaction could provide a direct route to the desired scaffold. The efficiency of these reactions can be influenced by the choice of catalyst and reaction conditions. For example, p-dodecylbenzenesulfonic acid has been used as a catalyst for the synthesis of pyrimidine-5-carbonitrile derivatives in water, offering an environmentally friendly approach.
The following table summarizes representative cyclocondensation approaches for pyrimidine synthesis:
| Starting Materials | Reagents/Catalyst | Product Type | Reference |
| Aromatic aldehyde, malononitrile, urea/thiourea | Ammonium chloride | Pyrimidine-5-carbonitrile | ias.ac.in |
| Potassium 2-cyano-2-fluoroethenolate, amidine hydrochlorides | None | 5-Fluoro-4-aminopyrimidine | nih.gov |
| Aromatic aldehyde, p-chlorobenzoylacetonitrile, substituted urea | p-Dodecylbenzenesulfonic acid | Pyrimidine-5-carbonitrile |
Strategies for the Stereoselective Introduction of Fluorine and Fluoromethyl Moieties
The introduction of a fluoromethyl group, particularly in a stereoselective manner when a chiral center is generated, is a critical aspect of synthesizing biologically active molecules. rsc.org While direct stereoselective monofluoromethylation of a pre-formed pyrimidine ring at the C4-methyl position presents a significant challenge, several strategies can be envisioned based on modern synthetic methodologies.
One approach involves the use of chiral fluorinated building blocks in the de novo synthesis. Chiral synthons containing a monofluoromethyl-substituted stereocenter can be prepared through various asymmetric catalytic methods. rsc.org These pre-formed chiral fragments can then be incorporated into the pyrimidine ring via cyclocondensation reactions, transferring the stereochemistry to the final product.
Another strategy is the enantioselective fluorocyclization of functionalized alkenes. This method, often catalyzed by chiral phosphoric acids, can generate chiral heterocycles with a monofluoromethyl-substituted stereocenter. rsc.org While not a direct synthesis of the pyrimidine ring itself, this approach can be used to create key chiral intermediates that are subsequently converted to the desired pyrimidine derivative.
Direct monofluoromethylation of N-heterocycles is also an emerging area. mdpi.comresearchgate.net Reagents such as fluoroiodomethane can be used for the electrophilic monofluoromethylation of heteroatoms under mild basic conditions. acs.orgacs.org While this is more commonly applied to N- or S-alkylation, the development of methods for C-fluoromethylation is an active area of research. For instance, radical fluoroalkylation of isocyanides has been demonstrated for the synthesis of 6-fluoromethylphenanthridine. mdpi.com
The table below highlights some modern approaches for introducing fluoromethyl groups:
| Method | Reagent/Catalyst | Key Feature | Reference |
| Asymmetric Fluorocyclization | Selectfluor, Chiral Phosphoric Acid | Creates chiral heterocycles with a CH₂F-substituted stereocenter. | rsc.org |
| Electrophilic Monofluoromethylation | Fluoroiodomethane, Base | Direct introduction of the CH₂F group onto heteroatoms. | acs.orgacs.org |
| Radical Fluoroalkylation | Monofluoromethyl 2-benzo[d]thiazolyl sulfone, Photocatalyst | C-H monofluoromethylation of certain heterocycles. | mdpi.com |
Catalytic Cyanation Reactions for Regiospecific 5-Position Functionalization
The introduction of the carbonitrile group at the C5 position of the pyrimidine ring is a crucial step in the synthesis of 4-fluoromethyl-pyrimidine-5-carbonitrile. While the cyano group can be incorporated from the start using building blocks like malononitrile in multicomponent reactions, nih.gov catalytic cyanation of a pre-formed pyrimidine ring offers a valuable alternative, particularly for late-stage functionalization.
Palladium-catalyzed cyanation reactions are a common method for introducing a nitrile group onto aromatic and heteroaromatic rings. organic-chemistry.org These reactions typically involve the cross-coupling of an aryl or heteroaryl halide (or triflate) with a cyanide source, such as zinc cyanide or potassium ferrocyanide. For the synthesis of this compound, a precursor such as 5-bromo-4-(fluoromethyl)pyrimidine could be subjected to these conditions.
Nickel-catalyzed cyanation has also emerged as a powerful tool, with visible light-promoted reactions using 1,4-dicyanobenzene as a cyanating agent providing a milder alternative to traditional methods. organic-chemistry.org Furthermore, electrochemical methods for decarboxylative cyanation using 4-cyanopyridine as the nitrile source have been developed, offering a transition-metal-free option. researchgate.net
The choice of catalyst, ligand, and cyanide source is critical for achieving high yields and regioselectivity. The electronic properties of the pyrimidine ring, influenced by the fluoromethyl group at the C4 position, will also play a significant role in the outcome of the cyanation reaction.
Functional Group Interconversion and Post-Synthetic Derivatization
Post-synthetic modification of a pre-formed fluorinated pyrimidine scaffold provides a complementary approach to de novo synthesis, allowing for the diversification of analogues and the introduction of sensitive functional groups at a later stage.
Chemical Transformations of the Fluoromethyl Group
The fluoromethyl group, while generally more stable than its chloro- or bromomethyl counterparts, can still undergo certain chemical transformations. Nucleophilic substitution of the fluorine atom is challenging but can be achieved under specific conditions, particularly if the pyrimidine ring is activated.
A more common strategy involves the synthesis of a 4-(halomethyl)pyrimidine, such as 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine, which can then serve as an alkylating agent. nih.govacs.org The halogen can be displaced by various nucleophiles to introduce a range of functionalities. Subsequent fluorination of a 4-methyl or 4-hydroxymethyl group on the pyrimidine ring is another viable route. For instance, a 4-methylpyrimidine could potentially be halogenated and then subjected to nucleophilic fluorination.
The reactivity of the fluoromethyl group is often compared to the more extensively studied trifluoromethyl group. Trifluoromethyl-substituted pyrimidines are known to undergo certain transformations, and while the monofluoromethyl group is less electron-withdrawing, some analogous reactivity may be expected. nih.govacs.org
Reactivity Studies of the Carbonitrile Functionality
The carbonitrile group at the C5 position of the pyrimidine ring is a versatile functional handle that can be converted into a variety of other groups. The reactivity of the nitrile is influenced by the electron-withdrawing nature of the pyrimidine ring.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxamide or carboxylic acid. This transformation is a common method for introducing these important functional groups into the pyrimidine scaffold. acs.org
Reduction: The carbonitrile can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation. This provides a route to pyrimidine derivatives with a basic side chain at the C5 position. researchgate.net
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions. For example, the [3+2] cycloaddition with azides can lead to the formation of a tetrazole ring fused to the pyrimidine core. acs.org Intramolecular [4+2] cycloaddition reactions of pyridazinecarbonitriles with alkyne side chains have also been reported, demonstrating the dienophilic nature of the cyano-substituted ring. mdpi.com
The following table summarizes some key reactions of the pyrimidine-5-carbonitrile moiety:
| Reaction Type | Reagents | Product | Reference |
| Hydrolysis | Acid or Base | Carboxamide/Carboxylic Acid | acs.org |
| Reduction | LiAlH₄ or Catalytic Hydrogenation | Primary Amine | researchgate.net |
| [3+2] Cycloaddition | Azides | Tetrazole | acs.org |
| [4+2] Cycloaddition | Internal Alkyne | Fused Ring System | mdpi.com |
Methods for Substitution and Modification at Pyrimidine Ring Positions (C2, C6)
The functionalization of the pyrimidine ring at the C2 and C6 positions is a key strategy for creating diverse chemical analogues. These positions are often targeted for substitution reactions to modulate the electronic and steric properties of the molecule.
A common approach involves the nucleophilic substitution of leaving groups, such as halogens, located at the C2 and C6 positions. For instance, a 4-chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile can serve as a versatile intermediate. Refluxing this compound with various piperazine derivatives in a solvent like dry benzene allows for the introduction of a range of substituents at the C6 position. tandfonline.com Similarly, reaction with substituted aromatic primary amines in the presence of a base like anhydrous potassium carbonate in absolute ethanol can functionalize the C4/C6 position. tandfonline.com
Another powerful technique for modifying the pyrimidine core is through a deconstruction-reconstruction strategy. This process can transform pyrimidines into other heterocyclic systems, such as pyridines, by reacting at the C2 and C6 positions. nih.gov The initial step often involves the formation of a pyrimidinium salt, which activates the ring for subsequent reactions. The choice of nucleophile in this sequence can direct substitution to either the C2 or C5 position. nih.gov
Direct C-H bond activation has also emerged as a modern method for modifying pyrimidine systems, particularly at the C5 and C6 positions in uracil (B121893) derivatives, which are structurally related to pyrimidines. nih.gov This approach avoids the need for pre-functionalized substrates, offering a more atom-economical route to new analogues.
Furthermore, sequential substitution is possible on di-substituted pyrimidines. For example, in 4,6-dihalo-5-nitro-2-alkyl-pyrimidine systems, the differential reactivity of the halo-substituents can be exploited to introduce different amine nucleophiles sequentially at the C4 and C6 positions. google.com The C2 position can also be targeted for modification; for example, 2,5,6-trisubstituted cyanopyrimidine analogues have been synthesized featuring secondary amine derivatives at the C2 position. nih.gov
Advanced Synthetic Techniques in Pyrimidine-5-Carbonitrile Synthesis
To improve efficiency, yield, and environmental footprint, advanced synthetic techniques are increasingly being employed in the synthesis of pyrimidine-5-carbonitriles.
Application of Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for building the pyrimidine-5-carbonitrile scaffold. The Biginelli reaction is a classic example, often used to synthesize dihydropyrimidinones which can be precursors to pyrimidine-5-carbonitriles. tandfonline.comresearchgate.net
A common MCR for directly accessing the pyrimidine-5-carbonitrile core involves the condensation of an aldehyde, a malononitrile or ethyl cyanoacetate, and a urea or thiourea derivative. ekb.egresearchgate.net For example, 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles can be synthesized through the three-component reaction of an aromatic aldehyde, malonodinitrile, and thiourea. researchgate.net Another variation uses malononitrile, an aldehyde, and guanidine to produce 2-aminopyrimidine-5-carbonitriles. ekb.eg These reactions offer a convergent and atom-economical approach to complex molecules from simple starting materials. A sustainable iridium-catalyzed MCR has also been developed for the regioselective synthesis of pyrimidines from amidines and up to three different alcohols. figshare.comnih.gov
Microwave-Assisted Synthesis for Enhanced Reaction Efficiency
Microwave-assisted organic synthesis has become a valuable tool for accelerating the synthesis of pyrimidine derivatives. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and cleaner reactions compared to conventional heating methods. tandfonline.comorientjchem.orgnih.gov
The Biginelli three-component cyclocondensation, for instance, can be efficiently carried out under microwave irradiation to produce oxo- and thioxopyrimidines with yields ranging from 65–90%. tandfonline.com The synthesis of pyrimidine-5-carbonitrile derivatives via the cyclocondensation of ethyl cyanoacetate, thiourea, and a substituted aromatic aldehyde has been shown to benefit significantly from microwave heating. In one study, the yield increased from 55% under conventional reflux conditions (4-8 hours) to 85% with just 5-10 minutes of microwave irradiation at 210W. ekb.eg The advantages of microwave-assisted synthesis include rapid and uniform heating, which minimizes side product formation and simplifies work-up procedures. orientjchem.orgnih.gov
Optimization of Reaction Conditions and Catalytic Systems in Synthetic Pathways
The efficiency of synthetic routes to pyrimidine-5-carbonitriles is highly dependent on the careful optimization of reaction conditions and the selection of an appropriate catalytic system.
Optimization studies typically involve systematically varying parameters such as the catalyst, solvent, temperature, and reactant ratios to maximize the yield and purity of the desired product. For the synthesis of pyrimidine-5-carbonitrile derivatives via a three-component reaction, a model reaction using 4-chlorobenzaldehyde, urea, and malononitrile was optimized. nih.gov The results, summarized in the table below, identified solvent-free conditions at 80°C with 0.4 mol% of the catalyst as optimal.
Table 1: Optimization of Reaction Conditions for a Model Pyrimidine-5-Carbonitrile Synthesis nih.gov
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 0.2 | H₂O | 80 | 120 | 70 |
| 2 | 0.4 | H₂O | 80 | 100 | 75 |
| 3 | 0.4 | EtOH | 80 | 100 | 80 |
| 4 | 0.4 | CH₃CN | 80 | 100 | 70 |
| 5 | 0.4 | Solvent-free | 60 | 120 | 80 |
| 6 | 0.4 | Solvent-free | 80 | 60 | 96 |
| 7 | 0.4 | Solvent-free | 100 | 60 | 96 |
| 8 | 0.2 | Solvent-free | 80 | 90 | 85 |
| 9 | 0.6 | Solvent-free | 80 | 60 | 96 |
The choice of catalyst is particularly critical. A wide range of catalysts have been employed in pyrimidine synthesis, from simple bases like potassium carbonate and piperidine to more complex systems. ekb.eg Recently, there has been a focus on developing green and reusable catalysts. One such example is a solid acid biocatalyst derived from bone char modified with chlorosulfonic acid. This heterogeneous catalyst has proven highly efficient and reusable for the synthesis of pyrimidine-5-carbonitrile derivatives, aligning with the principles of green chemistry. nih.govnih.govresearchgate.net Other catalytic systems reported for pyrimidine synthesis include ZnCl₂, NH₄I, copper catalysts, and various iron complexes. organic-chemistry.org The optimization of these catalytic systems is crucial for developing sustainable and economically viable synthetic processes.
Advanced Chemical Reactivity and Derivatization of 4 Fluoromethyl Pyrimidine 5 Carbonitrile
Investigation of Nucleophilic and Electrophilic Reactivity Patterns of the Pyrimidine (B1678525) Core
The pyrimidine ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is significantly amplified in 4-Fluoromethyl-pyrimidine-5-carbonitrile by the potent electron-withdrawing effects of both the fluoromethyl (-CH2F) and cyano (-CN) groups. Consequently, the pyrimidine core of this molecule is highly deactivated towards electrophilic aromatic substitution and strongly activated towards nucleophilic attack.
Nucleophilic Reactivity: The positions ortho and para to the ring nitrogens (C2, C4, and C6) are the most electron-deficient and, therefore, the primary sites for nucleophilic attack. In this specific molecule, the C4 position is already substituted. Thus, the C2 and C6 positions are highly susceptible to nucleophilic aromatic substitution (SNA_r), provided a suitable leaving group is present at these positions. For instance, if a halogen atom were introduced at the C2 or C6 position, it would be readily displaced by a wide range of nucleophiles.
The high electrophilicity of the pyrimidine ring can also facilitate addition-elimination reactions. Strong nucleophiles may initially add to the C2 or C6 positions, forming a stable Meisenheimer-like intermediate, which then re-aromatizes upon elimination of a leaving group.
Electrophilic Reactivity: Electrophilic attack on the pyrimidine ring of this compound is exceedingly difficult due to the profound electron deficiency of the system. The C5 position is generally the most susceptible to electrophilic attack in pyrimidines, as it is the least electron-deficient. However, in this case, it is already functionalized with a cyano group. Any potential electrophilic substitution would require harsh reaction conditions and would likely be unselective, potentially leading to degradation of the starting material. Therefore, direct electrophilic functionalization of the pyrimidine core is not a synthetically viable strategy for this compound.
A summary of the predicted reactivity patterns is presented in the table below.
| Reaction Type | Reactivity | Preferred Position(s) | Rationale |
| Nucleophilic Aromatic Substitution | High | C2, C6 (with a leaving group) | Strong activation by two ring nitrogens and electron-withdrawing substituents. |
| Electrophilic Aromatic Substitution | Very Low | Not favorable | Extreme deactivation of the ring by all substituents and ring nitrogens. |
Studies on Regioselective Functionalization and Site-Specific Chemical Modifications
Given the pronounced electronic bias of the pyrimidine core in this compound, regioselective functionalization can be achieved with a high degree of predictability. Site-specific modifications primarily rely on the introduction of a leaving group at one of the activated positions (C2 or C6) or on the chemical transformation of the existing substituents.
One of the most effective strategies for regioselective functionalization involves the initial synthesis of a precursor with a leaving group, such as a chlorine or bromine atom, at the C2 or C6 position. This halogenated intermediate can then serve as a versatile handle for the introduction of a wide array of functional groups via nucleophilic substitution.
For example, the hypothetical 2-chloro-4-fluoromethyl-pyrimidine-5-carbonitrile could undergo regioselective substitution at the C2 position with various nucleophiles. The outcome of such reactions would be highly dependent on the nature of the nucleophile and the reaction conditions.
| Nucleophile | Reagent Example | Product Type |
| Amines | R-NH2 | 2-Amino-4-fluoromethyl-pyrimidine-5-carbonitrile |
| Alkoxides | NaOR | 2-Alkoxy-4-fluoromethyl-pyrimidine-5-carbonitrile |
| Thiolates | NaSR | 2-Alkylthio-4-fluoromethyl-pyrimidine-5-carbonitrile |
| Azides | NaN3 | 2-Azido-4-fluoromethyl-pyrimidine-5-carbonitrile |
Further site-specific modifications can be performed on the existing substituents. The carbonitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an aminomethyl group. These transformations provide access to a new set of derivatives with altered chemical properties and potential for further functionalization.
Exploration of Fused Heterocyclic Architectures Derived from this compound
The unique substitution pattern of this compound makes it an attractive precursor for the synthesis of fused heterocyclic systems. The presence of a nitrile group adjacent to a potentially reactive position on the pyrimidine ring allows for a variety of cyclization strategies.
A common approach involves the introduction of a nucleophilic center at an adjacent position, which can then undergo an intramolecular cyclization with the nitrile group. For instance, if an amino group is introduced at the C4 position (displacing the fluoromethyl group, or more likely, starting from a different synthetic precursor that is then fluorinated), subsequent reaction with a suitable reagent could lead to the formation of a pyrazolo[3,4-d]pyrimidine scaffold.
A more direct approach would involve the reaction of a derivative of this compound with a binucleophilic reagent. For example, reaction of a 2-amino derivative with a β-ketoester could lead to the formation of a pyrimido[1,2-a]pyrimidine ring system.
The table below illustrates a hypothetical reaction scheme for the synthesis of a fused pyrazole (B372694) ring.
| Starting Material | Reagent | Intermediate | Product |
| 2-Hydrazino-4-fluoromethyl-pyrimidine-5-carbonitrile | - | Intramolecular cyclization | 3-Amino-4-fluoromethyl-1H-pyrazolo[3,4-d]pyrimidine |
Application of Transition Metal-Catalyzed Coupling Reactions in Complex Molecule Construction
Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecules, and they can be readily applied to pyrimidine systems. To utilize this compound in such reactions, it would first need to be functionalized with a suitable leaving group, typically a halogen (Br, I) or a triflate (OTf), at one of the reactive positions (C2 or C6).
Suzuki-Miyaura Coupling: A halogenated derivative of this compound could be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst to form C-C bonds. This would allow for the introduction of aryl, heteroaryl, or vinyl groups at the C2 or C6 position.
Sonogashira Coupling: The coupling of a halogenated precursor with terminal alkynes, catalyzed by palladium and copper, would provide access to alkynyl-substituted pyrimidines. These products are valuable intermediates for further transformations, including the synthesis of more complex heterocyclic systems.
Heck-Mizoroki Reaction: The palladium-catalyzed reaction of a halogenated derivative with an alkene would result in the formation of a new C-C bond and the introduction of a vinyl group onto the pyrimidine ring.
The following table provides representative conditions for these coupling reactions on a hypothetical 2-bromo-4-fluoromethyl-pyrimidine-5-carbonitrile substrate.
| Reaction | Coupling Partner | Catalyst System | Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4, Na2CO3 | 2-Aryl-4-fluoromethyl-pyrimidine-5-carbonitrile |
| Sonogashira | Terminal alkyne | PdCl2(PPh3)2, CuI, Et3N | 2-Alkynyl-4-fluoromethyl-pyrimidine-5-carbonitrile |
| Heck-Mizoroki | Alkene | Pd(OAc)2, P(o-tol)3, Et3N | 2-Vinyl-4-fluoromethyl-pyrimidine-5-carbonitrile |
These transition metal-catalyzed reactions significantly expand the synthetic utility of the this compound scaffold, enabling the construction of a diverse library of complex molecules for various applications.
Advanced Analytical and Spectroscopic Characterization in 4 Fluoromethyl Pyrimidine 5 Carbonitrile Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Fluoromethyl-pyrimidine-5-carbonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrimidine (B1678525) ring and the fluoromethyl group.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~9.0 - 9.2 | Singlet | - | H2 (Pyrimidine ring) |
| ~8.8 - 9.0 | Singlet | - | H6 (Pyrimidine ring) |
| ~5.5 - 5.8 | Doublet | ~47-50 | CH₂F (Fluoromethyl group) |
Note: The chemical shifts are estimations based on known values for similar pyrimidine and fluoromethyl-containing compounds. The large doublet splitting for the fluoromethyl protons is due to the strong coupling with the adjacent fluorine atom.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C4 (Pyrimidine ring) |
| ~158 - 162 | C2 (Pyrimidine ring) |
| ~155 - 159 | C6 (Pyrimidine ring) |
| ~115 - 120 | CN (Carbonitrile) |
| ~110 - 115 | C5 (Pyrimidine ring) |
| ~80 - 85 (d, J ≈ 170-180 Hz) | CH₂F (Fluoromethyl group) |
Note: The chemical shifts are estimations. The carbon of the fluoromethyl group is expected to appear as a doublet due to coupling with the fluorine atom, with a large one-bond C-F coupling constant.
Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) Analysis for Fluorine Atom Localization
¹⁹F NMR is a powerful technique specifically for observing fluorine atoms in a molecule. It provides information about the chemical environment of the fluorine atom and its coupling to nearby protons. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom in the fluoromethyl group.
Expected ¹⁹F NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -210 to -230 | Triplet | ~47-50 | CH₂F |
Note: The chemical shift is an estimation relative to a standard such as CFCl₃. The signal is expected to be a triplet due to coupling with the two adjacent protons of the methyl group.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Bond Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and providing a unique "molecular fingerprint."
Expected Vibrational Frequencies:
| Wavenumber (cm⁻¹) | Assignment | Technique |
| ~3100 - 3000 | C-H stretching (aromatic) | IR, Raman |
| ~2230 - 2210 | C≡N stretching (nitrile) | IR, Raman |
| ~1600 - 1450 | C=C and C=N stretching (pyrimidine ring) | IR, Raman |
| ~1100 - 1000 | C-F stretching | IR |
Note: These are expected ranges for the characteristic vibrational modes. The presence of a strong absorption around 2220 cm⁻¹ would be a clear indicator of the nitrile group.
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₆H₄FN₃), HRMS would provide a highly accurate mass measurement, confirming its molecular formula.
Expected HRMS Data:
| Ion | Calculated m/z |
| [M+H]⁺ | 138.0462 |
| [M+Na]⁺ | 160.0281 |
Note: These values are calculated based on the exact masses of the constituent isotopes. Experimental verification would be necessary to confirm these predictions.
X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and intermolecular interactions of this compound. As no experimental crystal structure data is publicly available, a detailed analysis of its solid-state conformation and packing is not possible at this time. Such a study would be invaluable in understanding the molecule's spatial arrangement and non-covalent interactions, which can influence its physical and chemical properties.
Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Isomeric Separation
In the research and development of novel compounds such as this compound, the establishment of robust analytical methodologies is paramount to ensure the purity, and in many cases, the isomeric integrity of the synthesized material. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) stand out as the principal techniques for these analytical challenges. Their application is crucial for both qualitative and quantitative analysis, providing detailed insights into the composition of a sample and enabling the separation of closely related isomers.
High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment of this compound due to its versatility and high resolution. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for compounds of this nature. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For fluorinated compounds like this compound, specialized fluorinated stationary phases can offer enhanced retention and unique selectivity compared to traditional C8 or C18 columns. researchgate.netchromatographyonline.com
A typical HPLC method for the purity analysis of this compound would involve a C18 column with a gradient elution system. The mobile phase often consists of a mixture of an aqueous component (like water with a small amount of acid, such as formic or phosphoric acid, to improve peak shape) and an organic modifier (commonly acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic solvent is increased over time, is effective in eluting a wide range of impurities with varying polarities.
The following data table illustrates a hypothetical HPLC method developed for the purity assessment of a production batch of this compound.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Under these conditions, the main peak for this compound might elute at a specific retention time, and any impurities would appear as separate peaks. The purity is then calculated based on the area percentage of the main peak relative to the total area of all peaks.
Isomeric Separation by HPLC
The separation of potential isomers is a more challenging task that often requires method optimization. For this compound, positional isomers (e.g., 2-Fluoromethyl-pyrimidine-5-carbonitrile) could be present as impurities. Achieving separation of these isomers often necessitates the screening of different stationary phases and mobile phase compositions. Chiral chromatography would be employed if enantiomeric separation were required, though this is not applicable to the achiral this compound. The use of pentafluorophenyl (PFP) stationary phases can be particularly advantageous for separating positional isomers of fluorinated compounds due to unique dipole-dipole and π-π interactions. researchgate.net
A data table representing the separation of this compound from a potential positional isomer is presented below.
| Compound | Retention Time (min) | Resolution (Rs) |
| 2-Fluoromethyl-pyrimidine-5-carbonitrile | 12.5 | - |
| This compound | 14.2 | 2.1 |
Gas Chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, GC can be used for both purity assessment and the detection of volatile impurities. The compound would typically be dissolved in a suitable solvent and injected into the GC, where it is vaporized and separated on a capillary column. The choice of the stationary phase in the GC column is critical for achieving the desired separation. A mid-polarity phase, such as one containing phenyl and methyl polysiloxane, is often a good starting point for nitrogen-containing heterocyclic compounds.
When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data but also mass spectral information, which is invaluable for the identification of unknown impurities. The fragmentation pattern of this compound and its impurities in the mass spectrometer can help in elucidating their structures.
A representative GC method for the analysis of this compound is detailed in the table below.
| Parameter | Value |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Detector | Mass Spectrometer (MS) |
| Scan Range | 40-400 m/z |
In a typical GC-MS analysis, the purity of this compound would be determined by the relative area of its corresponding peak in the total ion chromatogram (TIC). The mass spectrum of the peak would be compared against a reference standard to confirm its identity.
Computational Chemistry and in Silico Modeling of 4 Fluoromethyl Pyrimidine 5 Carbonitrile
Quantum Mechanical Studies
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of a molecule's behavior at the electronic level. These studies are crucial for predicting properties that are often difficult or time-consuming to measure experimentally.
The electronic structure of a molecule is fundamentally linked to its reactivity. Frontier Molecular Orbital (FMO) theory is a key aspect of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity. researchgate.net
For pyrimidine-5-carbonitrile derivatives, the HOMO and LUMO are typically associated with π→π* transitions. dergipark.org.tr The distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. Generally, the LUMO is localized on the electron-deficient pyrimidine (B1678525) ring, particularly the nitrogen and carbon atoms, while the HOMO distribution can vary depending on the substituents. researchgate.netdergipark.org.tr
While specific QM calculations for 4-Fluoromethyl-pyrimidine-5-carbonitrile are not extensively documented in the cited literature, data from analogous pyrimidine-5-carbonitrile compounds used in OLED research illustrate the typical energy values obtained from such studies. dergipark.org.tr These calculations are often performed at a specific level of theory, such as B3LYP/6-31G(d). dergipark.org.tr
Table 1: Example Frontier Molecular Orbital Energies for Substituted Pyrimidine-5-Carbonitrile Derivatives Note: This data is for illustrative analogous compounds, not this compound.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 4,6-Di(9H-carbazol-9-yl)pyrimidine-5-carbonitrile | - | - | 3.8319 |
| 4,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)pyrimidine-5-carbonitrile | - | - | Lowered Gap |
| 4,6-bis(3,6-dimethoxy-9H-carbazol-9-yl)pyrimidine-5-carbonitrile | - | - | Increased Gap |
Source: Adapted from DergiPark. dergipark.org.tr
The introduction of a fluoromethyl group at the 4-position is expected to influence the electronic properties due to fluorine's high electronegativity, likely lowering the energy of both the HOMO and LUMO levels.
Quantum chemical methods are routinely used to predict spectroscopic parameters, which aids in the structural confirmation of synthesized compounds. nih.govphyschemres.org
NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts using QM methods, often DFT, has become a standard practice. nih.gov Calculations are performed to compute the absolute isotropic shieldings, which are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). Linear scaling methods are often employed to correct for systematic errors in the calculations, leading to high accuracy. nih.govuni-muenchen.de For fluorinated aromatic compounds, DFT calculations using specific basis sets like B3LYP/6-31+G(d,p) can predict ¹⁹F shifts with a mean absolute deviation of around 2.1 ppm. nih.gov Such predictions would be invaluable for assigning the specific fluorine resonance in the ¹⁹F NMR spectrum of this compound and confirming the structure.
Vibrational Frequencies: Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. DFT calculations can determine the harmonic vibrational frequencies corresponding to the normal modes of vibration. physchemres.org While calculated frequencies often show a systematic deviation from experimental values, they can be corrected using scaling factors. researchgate.net This analysis helps in assigning the observed spectral bands to specific molecular motions, such as C-F stretching, C≡N stretching, and the vibrations of the pyrimidine ring. physchemres.org No imaginary frequencies in the calculation confirm that the optimized geometry represents a true energy minimum. physchemres.org
QM calculations are instrumental in exploring the potential chemical reactivity and transformation pathways of a molecule. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine activation energies. rsc.orgnih.gov
For pyrimidine derivatives, computational studies have been used to investigate mechanisms such as nucleophilic substitution, cyclization reactions, and enzyme-catalyzed transformations. rsc.orgnih.gov For example, a theoretical study on the synthesis of pyrido[2,3-d]pyrimidines detailed the reaction mechanism through steps like Knoevenagel condensation and Michael addition, calculating the energy barriers for each step. nih.gov A similar approach could be applied to this compound to understand its synthesis mechanism or its reactivity towards nucleophiles, predicting the most favorable reaction pathways and the structure of the transition states involved.
Molecular Docking Investigations for Biological Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with the binding site of a protein or enzyme. rsc.orgjapsonline.com
The pyrimidine-5-carbonitrile scaffold is present in numerous compounds designed as inhibitors for various enzymes, including kinases like Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). rsc.orgnih.govnih.govrsc.org Docking studies on these analogous compounds provide a template for predicting the potential biological targets and binding modes of this compound.
These studies typically involve preparing a 3D structure of the target protein (often from the Protein Data Bank) and the ligand. The docking algorithm then samples a large number of possible conformations of the ligand within the enzyme's active site, scoring them based on a force field to estimate binding affinity. nih.gov For instance, docking studies of pyrimidine-5-carbonitrile derivatives into the EGFR active site (PDB ID: 1M17) have shown that the pyrimidine core can act as a hinge-binder, mimicking the interactions of ATP. rsc.orgresearchgate.net
Table 2: Example of Predicted Binding Affinities for Pyrimidine-5-Carbonitrile Derivatives Against Kinase Targets Note: This data is for illustrative analogous compounds, not this compound.
| Compound Series | Target Enzyme | Predicted Binding Energy/Score | Reference |
|---|---|---|---|
| Pyrimidine-benzene sulfonamide derivatives | COX-2 (PDB: 1CX2) | Not specified (strong interactions noted) | nih.gov |
| Pyrimidine-5-carbonitrile derivatives | EGFR (PDB: 1M17) | Not specified (binding patterns investigated) | rsc.org |
| Thiopyrimidine-5-carbonitrile derivatives | Thymidylate Synthase | Not specified (docking performed) | japsonline.com |
Beyond predicting binding affinity, docking studies provide detailed models of the specific molecular interactions between the ligand and the amino acid residues of the receptor. rsc.orgresearchgate.net These interactions are critical for stabilizing the ligand-receptor complex and are typically categorized as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For example, in studies of pyrimidine-5-carbonitrile derivatives as EGFR inhibitors, the nitrogen atoms of the pyrimidine ring are often predicted to form crucial hydrogen bonds with backbone residues in the hinge region of the kinase, such as Met793. researchgate.net The various substituents on the pyrimidine ring then extend into adjacent hydrophobic or hydrophilic pockets. The 5-carbonitrile group can also participate in hydrogen bonding or other polar interactions. nih.gov
Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability Analysis
Molecular Dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of a ligand within a protein's binding site. For the pyrimidine-5-carbonitrile scaffold, MD simulations have been instrumental in verifying the stability of ligand-protein interactions predicted by initial molecular docking studies.
Research on pyrimidine-based inhibitors targeting enzymes such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Focal Adhesion Kinase (FAK) demonstrates the utility of this approach. rsc.orgnih.govrsc.org In a typical study, a pyrimidine-5-carbonitrile derivative docked into the active site of its target protein is subjected to an extended simulation, often lasting 100 nanoseconds (ns). rsc.orgnih.govrsc.org The primary goal is to observe whether the ligand remains stably bound or dissociates from the binding pocket.
Key metrics analyzed during these simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms. A low and stable RMSD value over the course of the simulation indicates that the complex does not undergo significant conformational changes, suggesting a stable binding mode. nih.gov For instance, simulations of a pyrimidine-5-carbonitrile derivative targeting VEGFR-2 showed minimal fluctuations, confirming its stability within the active site for the entire 100 ns run. nih.gov
Furthermore, MD simulations provide insights into the flexibility of different regions of the protein upon ligand binding, which is assessed through Root Mean Square Fluctuation (RMSF) analysis. nih.gov To quantify the strength of the interaction, methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are used to calculate the binding free energy (ΔGbinding). A highly negative ΔGbinding value, as seen in a study on a novel pyrimidine derivative targeting FAK (ΔGbinding = -158.362 kJ mol−1), signifies a strong and favorable binding interaction. rsc.org These analyses are crucial for validating a compound's mechanism of action at an atomic level and confirming its potential as a stable inhibitor.
| Parameter | Typical Value/Observation | Significance | Reference |
|---|---|---|---|
| Simulation Duration | 100 ns | Assesses long-term stability of the ligand-protein complex. | nih.govrsc.org |
| RMSD of Complex | Low and stable fluctuation | Indicates the complex remains in a stable conformation without major structural changes. | nih.gov |
| Binding Free Energy (ΔGbinding) | Highly negative (e.g., -158 kJ mol−1) | Quantifies strong, favorable binding affinity between the ligand and the target protein. | rsc.org |
| Key Interactions | Sustained hydrogen and hydrophobic bonds | Confirms that crucial binding interactions predicted by docking are maintained over time. | rsc.org |
In Silico Pharmacokinetic Research (ADME Parameters) for Compound Prioritization in Drug Discovery
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery for filtering and prioritizing compounds with favorable pharmacokinetic profiles. For the pyrimidine-5-carbonitrile class, computational tools are routinely used to assess drug-likeness and predict potential liabilities before committing to costly synthesis and experimental testing. nih.govnih.govresearchgate.net
Studies on various pyrimidine-5-carbonitrile derivatives consistently show promising ADME profiles. nih.govnih.govresearchgate.net Online platforms such as SwissADME are frequently employed to calculate key physicochemical and pharmacokinetic parameters. rsc.orgnih.gov A common finding for this scaffold is high predicted gastrointestinal (GI) absorption, which is a prerequisite for oral bioavailability. nih.govnih.gov Furthermore, many derivatives are predicted to not cross the Blood-Brain Barrier (BBB), which is advantageous when developing peripherally acting agents to avoid central nervous system side effects. nih.govnih.gov
These compounds are often evaluated against established drug-likeness criteria, such as Lipinski's Rule of Five. The rule stipulates that a compound is more likely to be orally bioavailable if it has a molecular weight under 500 Da, a logP under 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. The pyrimidine-5-carbonitrile core is well-suited to generate derivatives that comply with these rules. rsc.org The collective in silico ADME data for this class suggests that this compound would likely possess good oral bioavailability and favorable physicochemical properties, making it a strong candidate for further development. nih.govresearchgate.net
| ADME Parameter | Predicted Property for Pyrimidine-5-Carbonitrile Derivatives | Implication for Drug Development | Reference |
|---|---|---|---|
| Gastrointestinal (GI) Absorption | High | Suggests good potential for oral administration. | nih.govnih.gov |
| Blood-Brain Barrier (BBB) Permeation | No | Indicates a lower risk of CNS side effects for peripherally targeted drugs. | nih.govnih.gov |
| Lipinski's Rule of Five | Generally compliant (0 violations) | Predicts good oral bioavailability and drug-like characteristics. | rsc.org |
| Cytochrome P450 (CYP) Inhibition | Nil-to-low | Suggests a low potential for drug-drug interactions. | nih.govnih.gov |
| Oral Bioavailability | Good | Highlights the scaffold's suitability for development as an oral therapeutic. | nih.govresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Studies for Rational Design Optimization
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the physicochemical properties of a series of compounds with their biological activities. These models are invaluable for understanding the structural requirements for potency and for guiding the rational design of new, more effective analogues. Both 2D and 3D-QSAR studies have been successfully applied to the pyrimidine class to optimize their therapeutic activity. rsc.orgresearchgate.net
In a 3D-QSAR study on pyrimidine-based FAK inhibitors, a Comparative Molecular Similarity Index Analysis (CoMSIA) model was developed. rsc.org This model demonstrated high statistical reliability and strong predictive power, with a test set correlation coefficient (R²test) of 0.815, indicating its ability to accurately predict the activity of new compounds. rsc.org The output of such a model is a set of 3D contour maps that visualize regions where specific properties—such as steric bulk, hydrophobicity, or hydrogen bonding potential—are either favorable or unfavorable for biological activity. These maps provide direct, actionable insights for chemists; for example, the FAK inhibitor study highlighted that hydrophobic and hydrogen bond donor fields had the most significant impact on the inhibitory activity, guiding the design of four new, highly potent inhibitors. rsc.org
Similarly, 2D-QSAR models have been established for thiopyrimidine-5-carbonitrile derivatives targeting cancer cell lines. researchgate.net These models generate a linear equation that links calculated 2D descriptors (e.g., molecular weight, polarity) to the observed biological activity (pIC50). The high correlation factor (R²) of these models confirms their linearity and predictive capacity. researchgate.net Such QSAR models are essential for optimizing lead compounds by enabling researchers to predict the activity of virtual derivatives, thereby prioritizing the synthesis of molecules with the highest probability of success.
| QSAR Component | Description | Example/Finding | Reference |
|---|---|---|---|
| Model Type | 3D-QSAR (CoMSIA) | Relates 3D molecular fields (steric, electrostatic, etc.) to activity. | rsc.org |
| Predictive Power (R²test) | A measure of how well the model predicts the activity of an external set of compounds. | A value of 0.815 indicates a highly predictive and reliable model. | rsc.org |
| Contour Maps | Visual representations of favorable and unfavorable regions for specific physicochemical properties. | Identified hydrophobic and hydrogen bond donor properties as key for FAK inhibition. | rsc.org |
| Application | Rational Drug Design | Guided the design of new derivatives with enhanced predicted inhibitory activity. | rsc.org |
| Model Type | 2D-QSAR | Correlates 2D physicochemical descriptors with biological activity using a linear equation. | researchgate.net |
Investigative Biochemical and Cellular Biology Research on 4 Fluoromethyl Pyrimidine 5 Carbonitrile Analogues
Enzyme Target Inhibition and Mechanistic Elucidation (in vitro studies)
Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. wikipedia.org Consequently, inhibitors of TS are valuable in anticancer research. wikipedia.org While specific studies on 4-fluoromethyl-pyrimidine-5-carbonitrile were not identified, the broader class of pyrimidine-based compounds has been investigated for TS inhibition. The pyrimidine (B1678525) ring serves as a structural mimic for the natural substrate of TS, deoxyuridine monophosphate (dUMP), allowing these analogues to competitively inhibit the enzyme and disrupt DNA synthesis in rapidly proliferating cancer cells.
Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, and their inhibition is a major strategy for anti-inflammatory therapies. Research has shown that pyrimidine derivatives can act as potent and selective inhibitors of COX-2. nih.govscialert.netresearchgate.net In one study, a series of novel pyrimidine derivatives demonstrated excellent COX-2 inhibitory activity, with compounds 3 and 4a showing IC50 values of 0.85 µM and 0.65 µM, respectively. nih.gov Another investigation into pyrimidine-5-carbonitrile hybrids found that several compounds exhibited potent activity at minimal concentrations, with IC50 values in the submicromolar range. mdpi.comnih.gov Specifically, compounds 3b , 5b , and 5d were identified as the most active against the COX-2 enzyme. mdpi.com The selectivity of these compounds for COX-2 over COX-1 is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
Table 1: In Vitro COX-2 Inhibitory Activity of Selected Pyrimidine Analogues
| Compound | COX-2 IC50 (µM) | Reference |
| 3 | 0.85 | nih.gov |
| 4a | 0.65 | nih.gov |
| 3b | 0.20 ± 0.01 | mdpi.com |
| 5b | 0.18 ± 0.01 | mdpi.com |
| 5d | 0.16 ± 0.01 | mdpi.com |
| Celecoxib (Reference) | 0.17 ± 0.01 | mdpi.com |
| Nimesulide (Reference) | 1.68 ± 0.22 | mdpi.com |
DNA topoisomerase I (Top1) is an essential enzyme that relaxes DNA supercoiling during replication and transcription. nih.govebrary.net Its inhibition can lead to DNA damage and cell death, making it a target for anticancer drugs. ebrary.net While the natural product camptothecin (B557342) is a well-known Top1 inhibitor, research into synthetic molecules like pyrimidine analogues is ongoing. biomedpharmajournal.org The planar structure of the pyrimidine ring allows for intercalation into the DNA, which can stabilize the Top1-DNA cleavage complex and prevent the re-ligation of the DNA strand.
RNA modifying enzymes are a more recent area of interest in drug discovery. stormtherapeutics.com These enzymes play a crucial role in post-transcriptional gene regulation, and their dysregulation has been linked to various diseases. Some pyrimidine-modified oligonucleotides have been synthesized to act as antisense molecules that can modulate RNA function. nih.gov
The pyrimidine scaffold is a common feature in many kinase inhibitors due to its ability to mimic the purine (B94841) ring of ATP and bind to the kinase ATP-binding site. nih.govugr.es
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers. nih.gov Pyrimidine derivatives have been extensively studied as EGFR inhibitors. nih.gov A study on pyrimidine-5-carbonitrile derivatives identified compound 10b as a potent EGFR inhibitor with an IC50 value of 8.29 ± 0.04 nM. rsc.org Another series of pyrimidine-5-carbonitrile compounds also showed significant inhibitory activity against both wild-type EGFR (EGFRWT) and the resistant T790M mutant. rsc.org Compound 11b from this series had IC50 values of 0.09 µM and 4.03 µM against EGFRWT and EGFRT790M, respectively. rsc.org
Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR): The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth and proliferation. researchgate.netscilit.com A series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives were evaluated for their inhibitory activity on this pathway. nih.gov Compound 7f was found to be a promising inhibitor of PI3Kδ, PI3Kγ, and AKT-1 with IC50 values of 6.99 ± 0.36 µM, 4.01 ± 0.55 µM, and 3.36 ± 0.17 µM, respectively. nih.govnih.gov
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is overexpressed in many solid tumors and plays a role in cell migration and survival. researchgate.netmdpi.com Numerous pyrimidine-based FAK inhibitors have been developed. nih.govrsc.org For instance, PF-573228 has a strong inhibitory effect on FAK with an IC50 of 4.0 nM. nih.gov Another compound, 14 , showed significant FAK inhibition with an IC50 of 3.7 nM. nih.gov Thieno[3,2-d]pyrimidine derivatives have also been synthesized as potent FAK inhibitors, with compound 67 having an IC50 of 28.2 nM. mdpi.com
Table 2: In Vitro Kinase Inhibitory Activity of Selected Pyrimidine Analogues
| Compound | Target Kinase | IC50 | Reference |
| 10b | EGFR | 8.29 ± 0.04 nM | rsc.org |
| 11b | EGFRWT | 0.09 µM | rsc.org |
| 11b | EGFRT790M | 4.03 µM | rsc.org |
| 7f | PI3Kδ | 6.99 ± 0.36 µM | nih.govnih.gov |
| 7f | PI3Kγ | 4.01 ± 0.55 µM | nih.govnih.gov |
| 7f | AKT-1 | 3.36 ± 0.17 µM | nih.govnih.gov |
| PF-573228 | FAK | 4.0 nM | nih.gov |
| 14 | FAK | 3.7 nM | nih.gov |
| 67 | FAK | 28.2 nM | mdpi.com |
Lysine-specific demethylase 1 (LSD1) is an epigenetic modifier that is overexpressed in various cancers, making it an attractive therapeutic target. nih.govrsc.org Several pyrimidine-based LSD1 inhibitors have been developed. nih.govnih.gov One study reported a series of 2-aminopyrimidine (B69317) derivatives, with compound 19 showing significant LSD1 inhibition with an IC50 of 0.89 µM. nih.gov The development of potent and selective LSD1 inhibitors is an active area of research, with some compounds entering clinical trials. nih.govdoaj.org
Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on the InhA enzyme for the synthesis of mycolic acids, which are essential components of its cell wall. nih.govbue.edu.egnih.gov Therefore, InhA is a validated target for antitubercular drugs. mdpi.com Research has identified isatin-pyrimidine hybrid derivatives as potent InhA inhibitors. nih.gov One such compound, 4l , exhibited an IC50 value of 0.6 ± 0.94 µM against InhA. nih.govbue.edu.eg Molecular modeling studies have been used to understand the binding interactions between pyrimidine-class compounds and the InhA enzyme, aiding in the design of more effective inhibitors.
In Vitro Cellular Antiproliferative Activity Research
Cell Line-Based Cytotoxicity and Growth Inhibition Assays
The antiproliferative potential of various pyrimidine-5-carbonitrile analogues has been extensively evaluated across a range of human cancer cell lines. These studies consistently demonstrate that structural modifications to the pyrimidine-5-carbonitrile scaffold significantly influence cytotoxic activity.
A novel series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives linked to an aromatic moiety via a nitrogen-containing bridge exhibited notable cytotoxic activity against MCF-7 (breast cancer) and K562 (leukemia) cell lines. nih.gov Several of these compounds demonstrated higher activity than the reference drug Staurosporine. tandfonline.com In another study, pyrimidine derivatives, specifically compounds designated as 3b, 5b, and 5d, showed potent anticancer activity against MCF-7, A549 (lung cancer), A498 (kidney cancer), and HepG2 (liver cancer) cell lines, with IC50 values in the nanomolar range, which were in some cases more potent than the standard chemotherapeutic agent doxorubicin. nih.govresearchgate.net
Furthermore, a series of pyrimidine-5-carbonitrile derivatives designed as epidermal growth factor receptor (EGFR) inhibitors were tested against HepG2, A549, and MCF-7 cell lines. rsc.org Compound 10b from this series displayed significant activity with IC50 values of 3.56, 5.85, and 7.68 µM for HepG2, A549, and MCF-7 cells, respectively. rsc.org Another study focusing on pyrimidine-5-carbonitrile derivatives bearing benzylidene and hydrazone moieties found that compounds 9d, 11e, 12b, and 12d had higher cytotoxic activities than sorafenib (B1663141) against HCT-116 (colon cancer) and MCF-7 cell lines, with IC50 values ranging from 1.14 to 10.33 μM. nih.gov
The following table summarizes the in vitro antiproliferative activity of selected pyrimidine-5-carbonitrile analogues against various cancer cell lines.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 10b | HepG2 | 3.56 | rsc.org |
| A549 | 5.85 | rsc.org | |
| MCF-7 | 7.68 | rsc.org | |
| Compound 11b | HCT-116 | 3.37 | rsc.org |
| HepG-2 | 3.04 | rsc.org | |
| MCF-7 | 4.14 | rsc.org | |
| A549 | 2.4 | rsc.org | |
| Compound 11e | HCT-116 | 1.14 | nih.gov |
| MCF-7 | 1.54 | nih.gov | |
| Compound 7c | SNB-75 | < 0.01 | nih.gov |
| OVAR-4 | 0.64 | nih.gov | |
| Compound 7f | K562 | - | nih.gov |
| Compound 5d | MCF-7 | - (nM range) | nih.govresearchgate.net |
| A549 | - (nM range) | nih.govresearchgate.net | |
| A498 | - (nM range) | nih.govresearchgate.net | |
| HepG2 | - (nM range) | nih.govresearchgate.net |
Analysis of Cell Cycle Perturbation in In Vitro Models
Investigations into the mechanisms underlying the antiproliferative effects of pyrimidine-5-carbonitrile analogues have revealed significant perturbations of the cell cycle. Flow cytometry analysis is a common technique used in these studies to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
For instance, a study on a specific pyrimidine-5-carbonitrile derivative, compound 5d, demonstrated its ability to induce cell cycle arrest in MCF-7 cells. semanticscholar.org Treatment with this compound led to a significant accumulation of cells in the sub-G1 and G2/M phases of the cell cycle. nih.govresearchgate.net Similarly, another analogue, compound 11b, was found to arrest the cell cycle at the G2/M phase in HCT-116, HepG-2, and MCF-7 cells. rsc.org
In contrast, other analogues have been shown to affect different phases of the cell cycle. For example, compound 7f, a 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivative, caused cell cycle arrest at the S-phase in K562 leukemia cells. nih.gov Another compound, designated 7c, induced cell cycle arrest at the G0-G1 phase in SNB-75 (CNS cancer) and OVAR-4 (ovarian cancer) cells. nih.gov Furthermore, imidazole (B134444) derivatives of pyrimidine-5-carbonitrile, specifically compounds 4d and 5, were also reported to cause cell cycle arrest at the G2/M phase. researchgate.net
These findings indicate that the substitution pattern on the pyrimidine-5-carbonitrile scaffold dictates the specific phase of the cell cycle that is targeted, highlighting the diverse mechanisms through which these compounds can inhibit cancer cell proliferation.
Investigation of Apoptosis Induction Mechanisms in Cellular Systems
In addition to cell cycle arrest, the induction of apoptosis, or programmed cell death, is a key mechanism by which pyrimidine-5-carbonitrile analogues exert their anticancer effects.
Several studies have demonstrated the pro-apoptotic activity of these compounds. For example, compound 5d was found to significantly increase the proportion of both early and late apoptotic cells in the MCF-7 cell line. nih.govresearchgate.netsemanticscholar.org Another analogue, compound 11b, also induced significant apoptotic effects in HCT-116, HepG-2, and MCF-7 cells. rsc.org This was further supported by the observation that compound 11b upregulated the level of caspase-3, a key executioner caspase in the apoptotic pathway, by 6.5-fold in HepG-2 cells compared to the control. rsc.org
The involvement of caspases in the apoptotic process induced by these compounds has been further elucidated. Compound 7f was shown to induce caspase-3 dependent apoptosis. nih.gov Similarly, compound 7c led to an increase in Caspase 3 and Caspase 9 proteins in SNB-75 and OVAR-4 cells, suggesting the involvement of both intrinsic and extrinsic apoptotic pathways. nih.gov Further evidence for the induction of the intrinsic apoptotic pathway comes from the observation that compound 7c also increased the expression of the pro-apoptotic protein BAX. nih.gov Imidazole derivatives 4d and 5 were also noted to elicit pre-G1 apoptosis. researchgate.net
Biochemical Pathways Affected by Fluorinated Pyrimidine-5-Carbonitriles
While specific studies on this compound are limited, the broader class of fluorinated pyrimidines is well-known to interfere with fundamental biochemical pathways, particularly those involved in nucleic acid synthesis. The introduction of a fluorine atom can dramatically alter the biological activity of the pyrimidine ring, often by mimicking endogenous nucleobases and subsequently inhibiting key enzymatic processes. nih.gov
Nucleic Acid Metabolism Perturbation Studies (in vitro and relevant in vivo animal models)
Fluorinated pyrimidines are classic antimetabolites that disrupt the normal synthesis and degradation of nucleic acids. wikipedia.org These compounds, once inside a cell, can be anabolized into fraudulent nucleotides. researchgate.net These fraudulent nucleotides can then interfere with the synthesis of DNA and RNA.
The primary mechanism of action for many fluorinated pyrimidines, such as 5-fluorouracil (B62378) (5-FU), involves the inhibition of thymidylate synthase (TS). nih.gov TS is a crucial enzyme in the de novo synthesis of pyrimidine nucleotides, responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. utah.edu The fluorinated analogue, once converted to its active form, can form a stable ternary complex with TS and a folate cofactor, effectively blocking the synthesis of dTMP and leading to a depletion of thymidine (B127349) triphosphate (TTP), which is essential for DNA replication and repair. This inhibition of DNA synthesis is a major contributor to the cytotoxic effects of these compounds. mdpi.com
In vivo studies in mice have shown that ingested nucleic acid components are rapidly absorbed and catabolized, with limited utilization for tissue nucleic acid synthesis under normal conditions. nih.gov However, the introduction of fluorinated pyrimidine analogues can significantly disrupt this metabolic balance.
Research into Ribonucleotide Biosynthesis and DNA/RNA Integration
Fluorinated pyrimidines not only affect DNA synthesis but can also be incorporated into RNA, leading to significant functional perturbations. After cellular uptake, these analogues can be converted into their corresponding ribonucleoside triphosphates. researchgate.net For example, 5-FU can be converted to 5-fluorouridine (B13573) triphosphate (FUTP). mdpi.com This fraudulent nucleotide can then be incorporated into various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), in place of uridine (B1682114) triphosphate (UTP).
The incorporation of a fluorinated nucleotide into RNA can have several detrimental effects on cellular function. It can alter the structure and stability of RNA molecules, interfere with RNA processing and maturation, and inhibit protein synthesis by affecting ribosome function. The extent of RNA-directed cytotoxicity is dependent on the level of incorporation and the specific types of RNA affected.
Furthermore, some fluorinated pyrimidines can be converted to deoxyribonucleoside triphosphates and subsequently incorporated into DNA. mdpi.com For example, 5-FU can be metabolized to 5-fluorodeoxyuridine triphosphate (FdUTP), which can be incorporated into the DNA strand during replication. The presence of a fluorinated base in the DNA can lead to DNA fragmentation and instability, ultimately triggering apoptosis. The inhibition of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, by some fluorinated pyrimidine analogues further contributes to the disruption of DNA synthesis and repair. mdpi.com
Investigation of Antimicrobial and Antitubercular Mechanisms (in vitro studies)
Research into the antimicrobial and antitubercular properties of this compound analogues has primarily involved in vitro studies to determine their efficacy and mechanisms of action against various pathogens. These investigations are crucial in the early stages of drug discovery, providing foundational data on the potential of these compounds as therapeutic agents.
Bacterial Growth Inhibition Studies
The antibacterial potential of pyrimidine derivatives, including analogues of this compound, has been evaluated against a spectrum of both Gram-positive and Gram-negative bacteria. researchgate.net These studies often measure the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
Substituted pyrimidine derivatives have demonstrated notable inhibiting action against both Gram-positive and Gram-negative bacteria, in some cases exceeding the efficacy of standard drugs like amoxicillin, ampicillin, and ciprofloxacin. researchgate.net For instance, studies on various pyrimidine-5-carbonitrile analogues have been conducted to assess their activity against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netias.ac.in
One study highlighted a pyrimidine derivative, compound S1, which showed strong antibacterial efficacy against S. aureus with a MIC value of 16.26 µg/ml. researchgate.net Another compound, S7, was potent against B. subtilis and E. coli with a MIC of 17.34 µg/ml. researchgate.net Similarly, pyridothienopyrimidine derivatives have been synthesized and tested, with some compounds showing significant activity, particularly against Gram-negative strains. nih.gov For example, a 4'-(4-methylpiperazin-1-yl) derivative exhibited potent activity against all tested bacterial strains with MIC values ranging from 7.81 to 15.63 μg/mL. nih.gov
The mechanism of action for some pyrimidine derivatives is believed to involve the inhibition of essential bacterial enzymes. For instance, some have been investigated as inhibitors of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. nih.gov
| Compound Analogue | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Pyrimidine Derivative S1 | Staphylococcus aureus | 16.26 | researchgate.net |
| Pyrimidine Derivative S7 | Bacillus subtilis | 17.34 | researchgate.net |
| Pyrimidine Derivative S7 | Escherichia coli | 17.34 | researchgate.net |
| 4'-(4-methylpiperazin-1-yl) pyridothienopyrimidine | Various Gram-negative strains | 7.81 - 15.63 | nih.gov |
Fungal Growth Inhibition Studies
Analogues of this compound, particularly trifluoromethyl pyrimidine derivatives, have been investigated for their antifungal properties against a range of plant pathogenic fungi. nih.gov These in vitro bioassays typically measure the inhibition of mycelial growth.
Research has shown that certain novel trifluoromethyl pyrimidine derivatives bearing an amide moiety exhibit significant antifungal activity. nih.gov For example, compounds 5b, 5j, and 5l demonstrated excellent in vitro activity against Botrytis cinerea, with inhibition rates of 96.76%, 96.84%, and 100%, respectively, at a concentration of 50 μg/ml. nih.gov These results were comparable or superior to the commercial fungicide tebuconazole (B1682727). nih.gov Another compound, 5v, was found to be as effective as tebuconazole against Sclerotinia sclerotiorum. nih.gov
Similarly, a different series of pyrimidine derivatives containing an amide moiety showed high antifungal activity against Phomopsis sp. frontiersin.orgfrontiersin.org Specifically, compounds 5f and 5o resulted in 100% inhibition, outperforming the standard pyrimethanil (B132214). frontiersin.orgfrontiersin.org Compound 5o, in particular, exhibited an excellent EC50 value of 10.5 μg/ml against Phomopsis sp., which was significantly better than that of pyrimethanil (32.1 μg/ml). frontiersin.org
| Compound Analogue | Fungal Species | Inhibition Rate (%) | Reference |
|---|---|---|---|
| Compound 5b | Botrytis cinerea | 96.76 | nih.gov |
| Compound 5j | Botrytis cinerea | 96.84 | nih.gov |
| Compound 5l | Botrytis cinerea | 100 | nih.gov |
| Compound 5f | Phomopsis sp. | 100 | frontiersin.orgfrontiersin.org |
| Compound 5o | Phomopsis sp. | 100 | frontiersin.orgfrontiersin.org |
| Tebuconazole (Control) | Botrytis cinerea | 96.45 | nih.gov |
| Pyrimethanil (Control) | Phomopsis sp. | 85.1 | frontiersin.orgfrontiersin.org |
Mycobacterial Target Interaction Research
The search for new antitubercular agents has led to the investigation of pyrimidine-5-carbonitrile analogues for their activity against Mycobacterium tuberculosis. researchgate.netnih.gov These studies aim to identify compounds effective against both drug-sensitive and drug-resistant strains.
Several pyrimidine derivatives have shown promising in vitro activity against the H37Rv strain of M. tuberculosis. researchgate.netnih.gov For instance, a series of pyrimidine-tethered benzothiazole (B30560) derivatives were synthesized and tested, with the N-benzyl counterpart (compound 5c) demonstrating the highest activity with a MIC of 0.24 µg/mL. nih.gov This was significantly more potent than the lead compound and the first-line drug isoniazid (B1672263) (INH). nih.gov The pyrazolone (B3327878) derivative 15 also showed high activity with a MIC of 0.48 µg/mL. nih.gov These compounds were also effective against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.gov
Molecular docking studies have been employed to understand the mechanism of action of these compounds. Research suggests that some pyrimidine-5-carbonitrile derivatives may target the mycobacterial enoyl-ACP reductase (InhA). researchgate.net InhA is a key enzyme in the mycolic acid biosynthesis pathway, which is essential for the mycobacterial cell wall. nih.gov Inhibition of this enzyme disrupts cell wall formation, leading to bacterial death. nih.gov Other potential targets for pyrimidine derivatives include dihydrofolate reductase and decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which is crucial for the synthesis of essential cell wall polysaccharides. springernature.comucl.ac.uk
| Compound Analogue | Mycobacterial Strain | Activity (MIC in µg/mL) | Potential Target | Reference |
|---|---|---|---|---|
| Compound 5c (N-benzyl derivative) | M. tuberculosis (ATCC 25177) | 0.24 | DprE1 | nih.gov |
| Compound 15 (Pyrazolone derivative) | M. tuberculosis (ATCC 25177) | 0.48 | Not specified | nih.gov |
| Compound 5c (N-benzyl derivative) | M. tuberculosis (XDR) | 3.9 | DprE1 | nih.gov |
| Compound 15 (Pyrazolone derivative) | M. tuberculosis (XDR) | 7.81 | Not specified | nih.gov |
| 4-amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)-6-arylpyrimidine-5-carbonitrile | M. tuberculosis H37Rv | Not specified | InhA | researchgate.net |
Q & A
Q. Methodological Tip :
- Use high-purity reagents and degassed solvents to minimize side reactions.
- Monitor reaction progress via TLC or HPLC, targeting intermediates like 4-amino-5-pyrimidinecarbonitriles as key precursors .
How can reaction conditions be optimized to improve yields in pyrimidinecarbonitrile synthesis?
Advanced
Yield optimization depends on:
- Temperature : Elevated temperatures (e.g., 100°C) favor cyclization but may require reflux conditions for sterically hindered substrates.
- Catalysts : Acidic (e.g., HCl) or basic (e.g., K₂CO₃) catalysts accelerate imine formation and cyclization steps .
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility, while water promotes green chemistry via hydrothermal synthesis .
Q. Basic
- IR Spectroscopy : Confirm nitrile (C≡N) stretches at 2212–2215 cm⁻¹ and NH₂/amine stretches at 3329–3478 cm⁻¹ .
- NMR : Key signals include:
- ¹H NMR : Aromatic protons at δ 7.0–8.4 ppm and NH₂ protons as broad singlets (δ 6.8–7.2 ppm).
- ¹³C NMR : Nitrile carbons at δ 116–118 ppm and pyrimidine ring carbons at δ 160–170 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 225 for C₁₂H₁₁N₅) confirm molecular weight .
How can contradictions in spectroscopic data be resolved during structural elucidation?
Q. Advanced
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic/amine signals by correlating ¹H-¹³C couplings (e.g., HSQC confirms C5 carbon at δ 80–85 ppm in dihydropyrimidines) .
- X-ray Crystallography : Resolve ambiguities using SHELX programs (e.g., SHELXL for refinement) to generate precise bond lengths and angles. For example, planar pyrimidine rings typically show C–N bond lengths of 1.32–1.38 Å .
- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian 09) .
What strategies are used to determine the crystal structure of fluorinated pyrimidines?
Q. Advanced
- Data Collection : Use single crystals grown via slow evaporation (e.g., ethanol/water mixtures) and collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : Employ SHELXL for least-squares refinement, adjusting thermal parameters and validating via R-factor (<5%). For example, SHELXTL software resolves disorder in fluoromethyl groups by modeling alternate conformations .
Q. Case Study :
- A dihydropyrimidine derivative (C₁₈H₂₀N₄O₂) showed intermolecular N–H⋯O hydrogen bonds (2.89 Å) stabilizing the crystal lattice .
How is biological activity assessed for this compound derivatives?
Q. Basic
- Anticancer Assays : MTT assays on cell lines (e.g., HeLa, MCF-7) measure IC₅₀ values (e.g., 10–50 μM for dihydropyrimidines) .
- Enzyme Inhibition : Kinase or protease inhibition is tested via fluorescence-based assays (e.g., ATPase activity for PIM1 kinase) .
Q. Methodological Tip :
- Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments.
How to design dose-response experiments for evaluating anticancer activity?
Q. Advanced
- Dose Range : Test 5–6 concentrations (e.g., 1–100 μM) to generate sigmoidal curves.
- Data Analysis : Use GraphPad Prism for nonlinear regression (log[inhibitor] vs. normalized response). For example, a derivative with a 4-methylpiperidinyl group showed IC₅₀ = 28 μM against breast cancer cells .
- Mechanistic Studies : Combine with apoptosis assays (Annexin V/PI staining) and Western blotting for caspase activation .
What challenges arise in achieving regioselective substitution at the pyrimidine C2 position?
Q. Advanced
- Steric Effects : Bulky substituents (e.g., 4-methylpiperidin-1-yl) favor C2 due to reduced steric hindrance compared to C4/C6 .
- Electronic Effects : Electron-withdrawing groups (e.g., –CN) direct electrophiles to meta/para positions via resonance stabilization.
- Directing Groups : Use thioureas or amines to template cyclization, as seen in 2-(methylthio)-substituted derivatives .
How can reaction mechanisms be analyzed for pyrimidinecarbonitrile formation?
Q. Methodological
- Kinetic Studies : Monitor intermediate formation via in situ IR or NMR. For example, β-enaminonitriles are key intermediates in MCRs .
- Isotopic Labeling : Use ¹⁵N-labeled urea to track incorporation into the pyrimidine ring via MS/MS fragmentation .
How to interpret complex splitting patterns in ¹H NMR spectra of substituted pyrimidines?
Q. Advanced
- Coupling Analysis : Vicinal coupling (³J = 2–5 Hz) in dihydropyrimidines creates doublets/doublet-of-doublets for H4 and H6 protons.
- NOE Experiments : Irradiate NH₂ protons to identify spatial proximity to aromatic substituents .
Q. Example Data :
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H4 (dihydropyrimidine) | 5.2–5.5 | d (J = 4 Hz) | Coupled to H5 |
| NH₂ | 6.8–7.2 | Broad singlet | Exchange with D₂O |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
